Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate
Description
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate (CAS: 1240598-21-3) is a pyrimidine derivative characterized by a chloromethyl group at position 2, a methyl group at position 6, and an ethyl ester at position 2. Its molecular formula is C₉H₁₁ClN₂O₂ (MW: 214.65 g/mol), with the InChI key reflecting the planar aromatic pyrimidine core . The chloromethyl group enhances reactivity in nucleophilic substitutions, making this compound a versatile intermediate in medicinal and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-4-6(2)11-8(5-10)12-7/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUMXCNBOXKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 2-(chloromethyl)-6-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{2-(Chloromethyl)-6-methylpyrimidine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Dehydrating agent}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group at position 6 can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, making them candidates for further drug development. For example, in vitro studies have demonstrated minimum inhibitory concentrations (MICs) against specific bacterial strains.
Anti-inflammatory Properties
Research has shown that compounds derived from this compound possess anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase, indicating their potential utility in treating inflammatory diseases.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that certain derivatives may inhibit viral replication or entry into host cells, warranting further exploration in virology and pharmacology.
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial pathogens |
| Anti-inflammatory | Inhibition of inflammatory mediators | Potential treatment for inflammatory conditions |
| Antiviral Research | Inhibition of viral replication | Promising antiviral effects observed |
| Organic Synthesis | Building block for complex molecule construction | Versatile intermediate for various reactions |
Case Studies and Experimental Findings
- Antibacterial Studies : A series of experiments evaluated the antibacterial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the chloromethyl group enhanced antibacterial potency.
- Anti-inflammatory Mechanism : In a mouse model, compounds derived from this pyrimidine derivative were shown to reduce inflammation markers significantly, suggesting a potential pathway for new anti-inflammatory drugs.
- Antiviral Screening : In vitro assays against influenza and HIV viruses demonstrated that certain derivatives could effectively reduce viral load, highlighting their therapeutic potential in infectious disease management.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
Biological Activity
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its chloromethyl group, which enhances its reactivity and allows for diverse chemical transformations, making it a valuable intermediate in drug development. This article explores its biological activity, including antibacterial and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : Approximately 201.64 g/mol
- Boiling Point : 53-55 °C
The structure of this compound consists of a pyrimidine ring substituted with a chloromethyl group at position 2 and a carboxylate moiety at position 4. This configuration is crucial for its biological activity, as it influences the compound's interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with nucleophiles and electrophiles. The reactive chlorine atom at the chloromethyl position allows for nucleophilic attacks, facilitating the introduction of various substituents onto the pyrimidine ring. This property is exploited in synthetic applications aimed at enhancing the compound's pharmacological profile .
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. In vitro assays have demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, showcasing the compound's efficacy .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines. Notably, it has been evaluated against a panel of tumor cell lines, revealing a broad spectrum of activity .
Case Study: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, reported that certain analogs exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most potent derivative showed an IC50 value of approximately 50 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly influence its potency and selectivity against biological targets. For instance, modifications at the chloromethyl position have been shown to enhance antibacterial and anticancer activities .
Table 2: SAR Insights for Pyrimidine Derivatives
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Chloromethyl group | Increased reactivity |
| 4 | Carboxylate moiety | Enhanced solubility |
| Various | Alkyl/aryl substitutions | Improved potency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate, and what experimental conditions are critical for optimizing yield?
- The compound is typically synthesized via Biginelli-like multicomponent reactions involving ethyl acetoacetate, aldehydes, and thioureas or urea derivatives. Key steps include cyclocondensation under acidic catalysis (e.g., HCl or Lewis acids) at reflux conditions . Optimization involves controlling stoichiometry, solvent polarity (e.g., ethanol or acetonitrile), and reaction time to minimize side products like hydrolyzed intermediates. Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- 1H/13C NMR resolves the pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic protons) and the chloromethyl group (δ 4.5–5.0 ppm). FT-IR confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 245.0592 for C10H12ClN2O2+) . For crystalline samples, X-ray diffraction using programs like SHELXL refines bond angles and torsional strain .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The chloromethyl moiety acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or alkoxides. For example, reaction with piperazine in DMF at 60°C yields N-alkylated derivatives. Steric hindrance from the adjacent methyl group may slow kinetics, requiring elevated temperatures or phase-transfer catalysts .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and predicting reactivity of this compound?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., chloromethyl group). Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Q. How can crystallographic data resolve discrepancies in proposed structures derived from spectroscopic analysis?
- Discrepancies in NMR assignments (e.g., overlapping signals) are resolved by single-crystal X-ray diffraction . Programs like ORTEP-3 visualize puckering parameters (Cremer-Pople coordinates) and confirm dihedral angles between the pyrimidine ring and ester group. For example, a torsion angle >150° between the chloromethyl and methyl groups indicates steric repulsion .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine core?
- Protection-deprotection approaches : Temporarily shielding the ester group (e.g., silylation) prevents hydrolysis during alkylation. Low-temperature kinetics (−20°C in THF) reduces unwanted dimerization. Monitoring via HPLC-MS identifies intermediates, enabling real-time optimization .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- In aqueous buffers (pH 7.4), the ester group undergoes slow hydrolysis (~5% degradation over 24 hours at 37°C). Acetonitrile/water mixtures (≥60% organic) stabilize the compound. LC-MS/MS quantifies degradation products (e.g., carboxylic acid derivatives) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthesized batches?
- Variable Temperature NMR (VT-NMR) resolves dynamic effects (e.g., rotameric equilibria of the ester group). If signals remain inconsistent, heteronuclear correlation spectroscopy (HSQC/HMBC) confirms connectivity. Contaminated batches are identified via 2D DOSY to detect residual solvents or byproducts .
Q. What experimental controls validate the biological activity of derivatives in enzyme inhibition studies?
- Include positive controls (e.g., known kinase inhibitors) and negative controls (unfunctionalized pyrimidine). Dose-response curves (IC50) with triplicate measurements ensure reproducibility. Docking simulations (AutoDock Vina) correlate activity with binding affinity to target proteins .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
